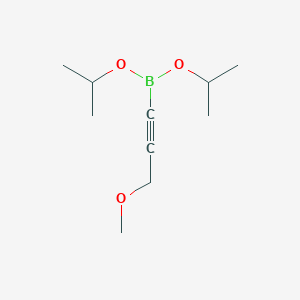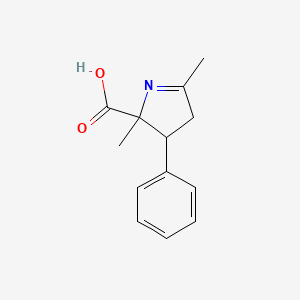
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-carbonsäure kann durch verschiedene Methoden erreicht werden. Ein üblicher Ansatz beinhaltet die Kondensation von Carbonsäuren mit 2,4,4-Trimethoxybutan-1-amin, gefolgt von einer säurekatalysierten Cyclisierung zur Bildung des Pyrrolrings . Diese Methode ist gegenüber verschiedenen funktionellen Gruppen hochtolerant und kann unter milden Reaktionsbedingungen durchgeführt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Details dieser Verfahren sind oft geheim und können je nach Hersteller variieren.
Analyse Chemischer Reaktionen
Reaktionstypen
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Verbindung in ihr entsprechendes N-Oxid-Derivat umwandeln.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, die an den Pyrrolring gebunden sind.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring stattfinden und verschiedene Substituenten einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel, um die gewünschten Transformationen zu ermöglichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation N-Oxid-Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise können ihre Derivate bestimmte Enzyme hemmen oder in zelluläre Prozesse eingreifen, was zu den beobachteten biologischen Wirkungen führt . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischem Derivat und seiner Anwendung variieren.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to their observed biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,2-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrol 1-oxid
- 2,2,6,6-Tetramethylpiperidin
- 5,5-Dimethyl-1-pyrrolin N-oxid
Eindeutigkeit
2,5-Dimethyl-3-phenyl-3,4-dihydro-2H-pyrrol-2-carbonsäure ist aufgrund ihrer spezifischen strukturellen Konfiguration einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
802885-21-8 |
|---|---|
Molekularformel |
C13H15NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2,5-dimethyl-3-phenyl-3,4-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-9-8-11(10-6-4-3-5-7-10)13(2,14-9)12(15)16/h3-7,11H,8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
ZPXYIMKPUZLQCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(C(C1)C2=CC=CC=C2)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


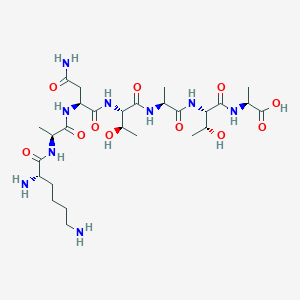
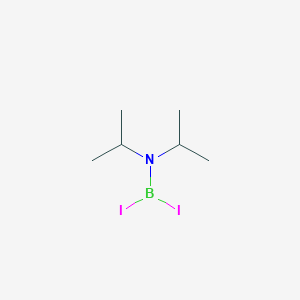
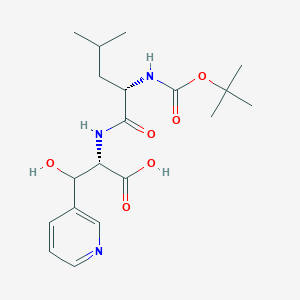

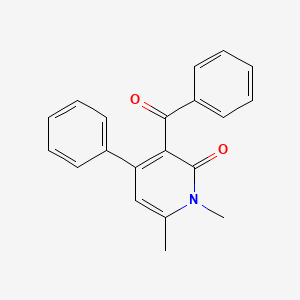
![4-Methoxy-2-[2-(5-methoxypyrimidin-4-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12540787.png)
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)

![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
methanone](/img/structure/B12540824.png)
